molecular formula C16H16N2O3 B3056019 Benzyl N-[(phenylcarbamoyl)methyl]carbamate CAS No. 6833-09-6

Benzyl N-[(phenylcarbamoyl)methyl]carbamate

Cat. No.: B3056019
CAS No.: 6833-09-6
M. Wt: 284.31 g/mol
InChI Key: OPAVWMDKVMBVRI-UHFFFAOYSA-N
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Description

Benzyl N-[(phenylcarbamoyl)methyl]carbamate is an organic compound with the molecular formula C16H16N2O3 It is a derivative of carbamate, characterized by the presence of a benzyl group and a phenylcarbamoyl group attached to a methyl carbamate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[(phenylcarbamoyl)methyl]carbamate typically involves the reaction of benzyl chloroformate with phenylcarbamoylmethylamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions: Benzyl N-[(phenylcarbamoyl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl N-[(phenylcarbamoyl)methyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl N-[(phenylcarbamoyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in its mechanism of action include enzyme inhibition and disruption of metabolic processes .

Comparison with Similar Compounds

Uniqueness: Benzyl N-[(phenylcarbamoyl)methyl]carbamate is unique due to the presence of both benzyl and phenylcarbamoyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

benzyl N-(2-anilino-2-oxoethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c19-15(18-14-9-5-2-6-10-14)11-17-16(20)21-12-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAVWMDKVMBVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401663
Record name Benzyl N-[(phenylcarbamoyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6833-09-6
Record name Benzyl N-[(phenylcarbamoyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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